REACTION_CXSMILES
|
[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O.C(Cl)C.N(CC(O)=O)C.[CH2:22]([O:24][C:25](=[O:40])[CH2:26][N:27]([C:29](=[O:39])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([N+:36]([O-])=O)[CH:31]=1)[CH3:28])[CH3:23]>>[CH2:22]([O:24][C:25](=[O:40])[CH2:26][N:27]([C:29](=[O:39])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([NH2:36])[CH:31]=1)[CH3:28])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
|
Name
|
sarcosine ethyl hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Cl.N(C)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN(C)C(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN(C)C(C1=CC(=CC=C1)N)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |